![molecular formula C6H6N2 B14676768 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene CAS No. 34122-54-8](/img/structure/B14676768.png)
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is a unique and intriguing compound with the molecular formula C6H6N2. It is characterized by its complex tetracyclic structure, which includes two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves intricate organic reactions. One common method involves the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene at high temperatures ranging from 270°C to 500°C. This process results in the formation of equilibrating dihydropentalenes within a few seconds .
Industrial Production Methods
While specific industrial production methods for 7,8-Diazatetracyclo[33002,4
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene has several scientific research applications:
Chemistry: The compound is studied for its unique structure and reactivity, making it a subject of interest in organic chemistry research.
Biology: Its potential biological activity is explored for various applications, including drug development and biochemical studies.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including materials science and chemical manufacturing
Mécanisme D'action
The mechanism of action of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to engage in unique interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[3.3.0.02,4.03,6]oct-7-ene: A structurally related compound that shares the tetracyclic framework but lacks the nitrogen atoms.
Dihydropentalenes: Formed as intermediates during the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene.
Uniqueness
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is unique due to the presence of nitrogen atoms within its tetracyclic structure. This feature imparts distinct chemical and biological properties, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
34122-54-8 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene |
InChI |
InChI=1S/C6H6N2/c7-5-2-1-3(2)6(8-7)4(1)5/h1-6H |
Clé InChI |
RSYZGKVRUPWTSX-UHFFFAOYSA-N |
SMILES canonique |
C12C3C1C4C2C3N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



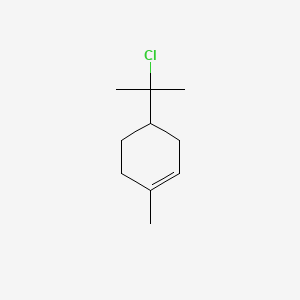
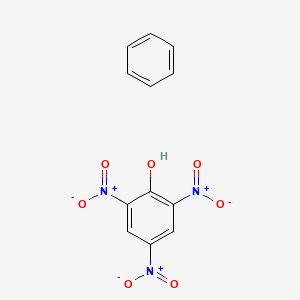
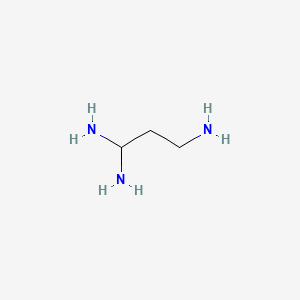
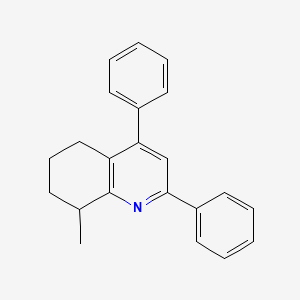
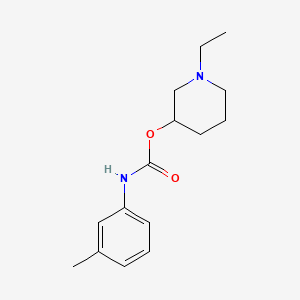
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
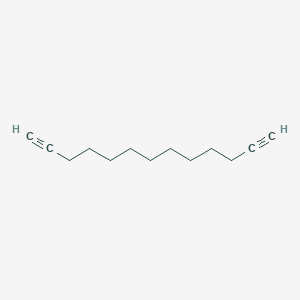
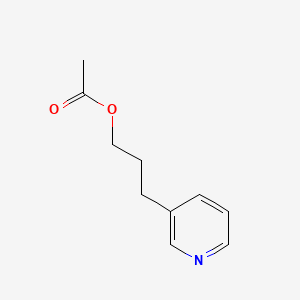
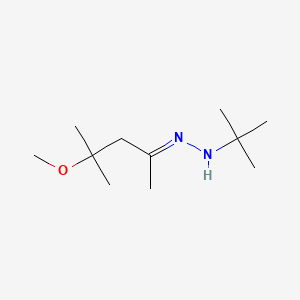

![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
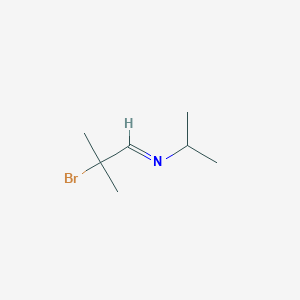
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
